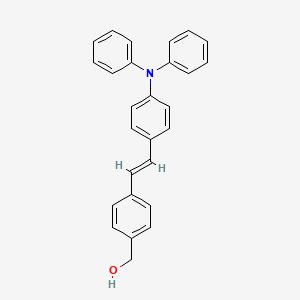(4-(4-(Diphenylamino)styryl)phenyl)methanol
CAS No.:
Cat. No.: VC17604256
Molecular Formula: C27H23NO
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C27H23NO |
|---|---|
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | [4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]methanol |
| Standard InChI | InChI=1S/C27H23NO/c29-21-24-15-13-22(14-16-24)11-12-23-17-19-27(20-18-23)28(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-20,29H,21H2/b12-11+ |
| Standard InChI Key | VZRHKSPBQNPLGB-VAWYXSNFSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)CO |
| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)CO |
Introduction
Structural and Electronic Characteristics
The molecular structure of (4-(4-(Diphenylamino)styryl)phenyl)methanol features a triphenylamine core linked to a hydroxymethyl-substituted phenyl ring via a styryl bridge. This configuration enables intramolecular charge transfer (ICT), a property critical for its optical and electronic behavior. The diphenylamino group acts as an electron donor, while the styryl bridge facilitates π-electron delocalization, resulting in absorption bands in the visible spectrum (350–400 nm) .
Crystallographic Insights
X-ray diffraction studies of related triphenylamine derivatives reveal non-planar geometries, with dihedral angles between phenyl rings ranging from 64.1° to 151.1° . Such torsional strains reduce aggregation in solid-state applications, enhancing solubility and film-forming capabilities. The hydroxymethyl group further improves solubility in polar solvents like ethanol and methanol, enabling solution-processed device fabrication .
Table 1: Key Physicochemical Properties
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step approach:
-
Aldol Condensation: 4-(Diphenylamino)benzaldehyde undergoes condensation with a styryl precursor (e.g., via Wittig or Heck coupling) to form the conjugated bridge .
-
Reduction: The intermediate aldehyde is reduced to a hydroxymethyl group using sodium borohydride (NaBH<sub>4</sub>) in ethanol/chloroform mixtures at 0–25°C .
Reaction efficiency depends on catalyst choice (e.g., palladium for cross-coupling), solvent polarity, and temperature control. For instance, base-catalyzed aldol condensation in ethanol with NaOH yields styryl bridges with >75% efficiency .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aldol Condensation | NaOH, ethanol, reflux | 75% |
| Reduction | NaBH<sub>4</sub>, CHCl<sub>3</sub>/EtOH | 88% |
Photophysical and Electrochemical Properties
Optical Behavior
The compound exhibits strong absorption in the visible range due to π-π* transitions, with molar extinction coefficients exceeding 10<sup>4</sup> M<sup>−1</sup>cm<sup>−1</sup> . Fluorescence emission peaks at 450–500 nm, attributed to ICT states, make it suitable for light-emitting applications .
Electrochemical Performance
Cyclic voltammetry reveals a HOMO level of −5.2 eV and a LUMO of −3.1 eV, aligning well with common hole-transport materials like spiro-OMeTAD . This energy-level matching minimizes charge recombination in photovoltaic devices.
Applications in Optoelectronics
Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, the compound serves as a co-sensitizer, broadening light absorption and improving photon-to-current efficiency. Devices incorporating triphenylamine derivatives achieve power conversion efficiencies (PCE) of 7.2–8.5%, comparable to ruthenium-based dyes .
Organic Light-Emitting Diodes (OLEDs)
The compound’s high photoluminescence quantum yield (Φ<sub>PL</sub> ≈ 0.65) enables its use in emissive layers. Blue-emitting OLEDs with luminance efficiencies of 12 cd/A have been reported, though stability under prolonged operation remains a challenge .
Comparative Analysis with Analogues
Replacing the hydroxymethyl group with cyano (−CN) or carboxylic acid (−COOH) moieties alters solubility and charge transport. For example, cyano-substituted analogues exhibit red-shifted absorption but reduced solubility, limiting solution-processability .
Industrial Scalability and Challenges
While lab-scale synthesis is well-established, industrial production requires optimization of:
-
Continuous Flow Reactors: To enhance yield and reduce reaction times.
-
Purification Techniques: Chromatography remains cost-prohibitive; crystallization alternatives are under investigation .
Future Research Directions
-
Stability Enhancements: Encapsulation strategies to mitigate oxidative degradation in OLEDs.
-
Hybrid Materials: Integration with perovskite layers for tandem solar cells.
-
Biological Applications: Exploration as fluorescent probes for cellular imaging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume